molecular formula C12H15N3O B2626887 (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1251230-05-3

(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2626887
M. Wt: 217.272
InChI Key: VSWCMABBDZORTR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Alcohols like this compound can undergo a variety of reactions, including oxidation, reduction, and various substitution and elimination reactions .

Scientific Research Applications

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was synthesized, which forms a stable complex with CuCl, acting as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition. This catalyst works well in water or under neat conditions, requiring low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Corrosion Inhibition

Triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), were investigated as corrosion inhibitors for mild steel in acidic medium. Computational studies suggested that these derivatives adsorb on the steel surface, sharing lone pair electrons of N atoms with iron atoms or accepting electrons from iron surfaces (Ma et al., 2017).

Crystal Structure Analysis

The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was analyzed using NMR, IR, MS spectra, and X-ray diffraction crystallography. This study provided insights into the molecular conformation and packing of the compound (Dong & Huo, 2009).

Solubility Measurement and Correlation

The solubilities of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol (BTZM) in various solvents were measured at different temperatures. The data were correlated with various equations, offering insights into the solubility behavior of BTZM in different media (Liang et al., 2016).

Anticancer Activity Evaluation

Novel aziridine-1,2,3-triazole hybrid derivatives were synthesized and evaluated for their anticancer activity against human leukemia and hepatoma cells. Some of these compounds, derived from 1H-1,2,3-triazole-4-yl methanol, showed high efficiency in inhibiting cancer cell growth (Dong et al., 2017).

Synthetic, Spectroscopic, and Computational Studies

A series of electronically tuned complexes were synthesized using 1,2,3-triazole-4-yl methanol derivatives. These studies included spectroscopic analysis and computational modeling, contributing to a better understanding of the electronic properties of these complexes (Anderson et al., 2013).

Synthesis of Complex Ligands

Tris(1,2,3-triazol-4-yl)methanols and derivatives have been utilized as a valuable subclass of C3-symmetric tripodal ligands for transition metal-mediated reactions. Their synthesis involves regioselective triple cycloadditions of azides and alkynes, demonstrating their utility in various synthetic and catalytic applications (Etayo et al., 2016).

properties

IUPAC Name

[1-(4-propan-2-ylphenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)10-3-5-12(6-4-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWCMABBDZORTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol

Citations

For This Compound
1
Citations
S Xu, X Zhuang, X Pan, Z Zhang, L Duan… - Journal of Medicinal …, 2013 - ACS Publications
Estrogen-related receptor α is a potential candidate target for therapeutic treatment of breast cancer. We describe the discovery and structure–activity relationship study of a series of 1-…
Number of citations: 77 pubs.acs.org

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